molecular formula C8H15NO B15445619 3-(Allyloxy)-N,N-dimethyl-allylamine CAS No. 63905-35-1

3-(Allyloxy)-N,N-dimethyl-allylamine

Cat. No.: B15445619
CAS No.: 63905-35-1
M. Wt: 141.21 g/mol
InChI Key: QOWSDMWQBSMPEE-VMPITWQZSA-N
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Description

3-(Allyloxy)-N,N-dimethyl-allylamine is a tertiary amine characterized by an allyloxy group (-O-CH₂-CH=CH₂) and a dimethylamino group (-N(CH₃)₂) attached to an allylamine backbone. The allyloxy group may confer reactivity in radical or nucleophilic addition reactions, while the dimethylamino group enhances solubility and basicity compared to primary or secondary amines .

Properties

CAS No.

63905-35-1

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-prop-2-enoxyprop-2-en-1-amine

InChI

InChI=1S/C8H15NO/c1-4-7-10-8-5-6-9(2)3/h4-5,8H,1,6-7H2,2-3H3/b8-5+

InChI Key

QOWSDMWQBSMPEE-VMPITWQZSA-N

Isomeric SMILES

CN(C)C/C=C/OCC=C

Canonical SMILES

CN(C)CC=COCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 3-(Allyloxy)-N,N-dimethyl-allylamine and related compounds:

Compound Name Molecular Formula Key Functional Groups Notable Features
This compound C₈H₁₅NO Allyloxy, dimethylamino Dual reactivity: allyl ether + tertiary amine
N,N-Dimethylallylamine (CAS 2155-94-4) C₅H₁₁N Allyl, dimethylamino Simpler structure; lacks oxygen atom
N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine C₁₂H₂₀N₂O Phenoxy, dimethylamino, aromatic amine Extended chain with aromatic moiety
N,N-Bis(trimethylsilyl)allylamine C₉H₂₃NSi₂ Allyl, bis(trimethylsilyl)amino Silicon substituents enhance hydrophobicity
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate C₆H₁₁NaO₅S Allyloxy, sulphonate, hydroxyl Ionic character; water-soluble

Physicochemical Properties

  • Basicity: The dimethylamino group in this compound increases basicity compared to primary amines (e.g., allylamine hydrochloride ). However, electron-withdrawing groups like sulphonate (in sodium 3-(allyloxy)-2-hydroxypropanesulphonate ) reduce basicity.
  • Solubility : The allyloxy group may improve solubility in organic solvents, whereas ionic derivatives (e.g., sulphonate salts ) exhibit high water solubility.
  • Reactivity: The allyl group enables participation in Diels-Alder or thiol-ene reactions, similar to N,N-Bis(trimethylsilyl)allylamine . However, the dimethylamino group in the target compound may act as a directing group in electrophilic substitutions.

Preparation Methods

Competing Pathways in Photochemical Allylation

The radical intermediate generated during visible-light catalysis may undergo undesired dimerization or hydrogen abstraction, particularly with secondary amines. Quenching experiments using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) confirm radical involvement, as yields drop to <10% when this inhibitor is present.

Steric Effects in Mitsunobu Reactions

Bulky substituents on the alcohol component slow the reaction rate. For 3-hydroxy-N,N-dimethylallylamine, the dimethylamino group’s steric profile necessitates prolonged reaction times (8–10 hours) compared to simpler alcohols.

Scalability and Industrial Viability

The photochemical method, despite its novelty, faces scalability challenges due to light penetration limitations in large batches. Continuous-flow reactors could mitigate this by ensuring uniform irradiation, as demonstrated in kilogram-scale syntheses of related allylamines. Conversely, the Mitsunobu reaction’s waste generation makes it less suitable for industrial applications unless coupled with phosphine oxide recycling protocols.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 3-(Allyloxy)-N,N-dimethyl-allylamine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or amine alkylation. For example, allyl halides (e.g., allyl bromide) can react with N,N-dimethylallylamine under basic conditions (e.g., K₂CO₃ or NaH) to form the target compound. Optimization strategies include:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like polymerization of allyl groups.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
    Yield improvements (≥80%) are achievable via iterative purification (e.g., column chromatography or distillation) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:
Key analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms allyloxy group integration (δ 5.0–6.0 ppm for vinyl protons) and dimethylamine signals (δ 2.2–2.5 ppm) .
  • GC-MS or LC-MS : Quantifies purity and detects trace impurities (e.g., unreacted allyl halides) .
  • FT-IR : Validates C-O-C (allyloxy) stretches (~1100 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .
    Method validation should follow ICH guidelines, including spike-recovery tests for accuracy .

Advanced: How does steric hindrance from the N,N-dimethyl group influence the reactivity of this compound in nucleophilic reactions?

Answer:
The bulky N,N-dimethyl substituent reduces nucleophilicity at the allylic position, favoring electrophilic pathways (e.g., Michael additions) over SN2 mechanisms. Computational studies (DFT or MD simulations) predict:

  • Increased activation energy for nucleophilic attack due to steric shielding .
  • Preferential regioselectivity at the terminal allyl carbon in radical reactions .
    Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots is recommended to resolve contradictions in literature .

Advanced: What strategies can resolve discrepancies in thermal stability data for this compound reported across studies?

Answer:
Discrepancies may arise from varying experimental setups. To harmonize

  • Standardized thermogravimetric analysis (TGA) : Conduct under inert gas (N₂/Ar) at 10°C/min heating rates .
  • Control for moisture : Hydrolysis of allyl ethers can lower observed decomposition temperatures .
  • Cross-validate with DSC : Identify endothermic/exothermic events (e.g., melting points vs. decomposition) .
    Meta-analyses of published datasets should account for instrument calibration and sample purity .

Advanced: How can factorial design be applied to study the synergistic effects of catalysts and solvents in the synthesis of this compound?

Answer:
A 2³ factorial design evaluates three factors (catalyst type, solvent polarity, temperature) at two levels:

  • Factors : Catalyst (none vs. TBAB), solvent (THF vs. DMF), temperature (25°C vs. 50°C).
  • Response variables : Yield, purity, reaction time.
    Statistical analysis (ANOVA) identifies significant interactions (e.g., TBAB in DMF increases yield by 15% at 25°C) .
    Interaction plots and residual analysis validate model robustness .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines .
  • PPE : Nitrile gloves and goggles prevent skin/eye contact (pH 10–12 may cause irritation) .
  • Spill management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .
  • Storage : Under nitrogen at 4°C to prevent oxidation .

Advanced: What computational tools are effective for predicting the biodegradation pathways of this compound in environmental studies?

Answer:

  • QSAR models : EPI Suite or TEST predict persistence (e.g., half-life in soil) based on logP and molecular weight .
  • Metabolic pathway mapping : BioTransformer simulates microbial degradation (e.g., oxidation at allyl groups) .
  • Toxicity profiling : ECOSAR classifies aquatic toxicity (LC50 for fish/daphnia) .
    Experimental validation via OECD 301F (ready biodegradability) is recommended .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate the mechanism of this compound in catalytic hydrogenation studies?

Answer:

  • Tracer studies : ¹³C-labeled allyloxy groups track bond cleavage during hydrogenation (NMR/GC-MS) .
  • Kinetic isotope effects (KIEs) : Compare reaction rates of ²H-labeled vs. unlabeled compounds to identify rate-determining steps .
  • Mechanistic insights : Dominant pathways (e.g., radical vs. ionic) are inferred from isotopic distribution in products .

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